molecular formula C14H15NO2S B1394900 Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate CAS No. 885278-63-7

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Cat. No.: B1394900
CAS No.: 885278-63-7
M. Wt: 261.34 g/mol
InChI Key: QXJHMEJCXWUZSD-UHFFFAOYSA-N
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Description

Historical Context in Thiazole Chemistry

Thiazole derivatives have a long-standing history in heterocyclic chemistry due to their unique structural and electronic properties. The thiazole ring system, a five-membered heterocycle containing both sulfur and nitrogen atoms, was first extensively studied in the early 20th century. Compounds such as ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate represent a modern evolution in this class, where substitution patterns on the thiazole ring have been explored to modulate physicochemical and biological properties. The incorporation of a 3,5-dimethylphenyl substituent reflects efforts to enhance molecular stability and interaction potential, building on foundational thiazole chemistry that has been pivotal in medicinal and materials science research.

Significance in Heterocyclic Chemistry

This compound holds significant interest in heterocyclic chemistry due to its structural features combining aromatic and heteroaromatic systems. The thiazole moiety is known for its versatility in chemical synthesis and its presence in numerous biologically active molecules. The compound’s ethyl carboxylate group at the 4-position provides a functional handle for further chemical modification, enabling the synthesis of diverse derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science. The 3,5-dimethylphenyl substituent contributes to the compound’s lipophilicity and electronic characteristics, influencing its reactivity and interaction with biological targets or catalytic centers.

Current Research Landscape

Current research on this compound is focused on its synthesis, structural characterization, and potential applications in various fields. Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography are employed to elucidate its molecular structure and confirm purity. Research also explores the compound’s role as a building block in the synthesis of more complex thiazole derivatives with enhanced biological activities. Studies have investigated its chemical reactivity, including typical thiazole ring transformations and ester modifications, aiming to develop novel compounds with antimicrobial, anti-inflammatory, or catalytic properties. The compound’s integration into coordination chemistry, particularly with transition metals, is an emerging area, leveraging the thiazole nitrogen and sulfur atoms as ligands to form metal complexes with potential applications in catalysis and medicinal chemistry.

Research Focus Details
Synthesis and Characterization Use of NMR, MS, X-ray crystallography
Chemical Reactivity Thiazole ring transformations, ester modifications
Biological Applications Precursor for antimicrobial and anti-inflammatory agents
Coordination Chemistry Ligand in transition metal complexes

Properties

IUPAC Name

ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-4-17-14(16)12-8-18-13(15-12)11-6-9(2)5-10(3)7-11/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJHMEJCXWUZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695874
Record name Ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-63-7
Record name Ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thioamides with α-Haloketones

One of the most common methods involves synthesizing the thiazole ring by cyclizing a suitable thioamide with an α-haloketone derivative of 3,5-dimethylphenyl. This process typically proceeds under reflux conditions in ethanol or similar solvents, with the following key parameters:

Parameter Typical Condition Reference
Solvent Ethanol ,
Catalyst None or mild base (e.g., sodium carbonate)
Temperature Reflux (~70°C)
Reaction Time 4–8 hours ,

The reaction involves nucleophilic attack by the sulfur atom on the halogenated carbon, leading to ring closure and formation of the thiazole core.

Aromatic Substitution for Phenyl Group Attachment

The 3,5-dimethylphenyl group can be introduced via Suzuki or Ullmann coupling reactions, especially on the 4-position of the thiazole ring:

Parameter Typical Condition Reference
Coupling Method Suzuki cross-coupling ,
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ ,
Base Potassium carbonate ,
Solvent Toluene or dioxane ,
Temperature 80–110°C ,

Esterification at the 4-Position

The ester group is introduced either during ring synthesis or via esterification of the carboxylic acid intermediate:

Parameter Typical Condition Reference
Reagents Ethyl chloroformate or ethanol ,
Catalyst Acidic or basic conditions ,
Temperature Room temperature to reflux ,
Time 2–6 hours ,

Optimized Synthetic Route

Based on the literature, an optimized pathway for synthesizing Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate involves:

  • Preparation of the thiazole core by cyclization of 2-aminothiazole derivatives with 3,5-dimethylphenyl acyl chlorides or corresponding halides in ethanol at reflux.
  • Introduction of the ester group via esterification of the carboxylic acid intermediate with ethanol in the presence of catalytic sulfuric acid.
  • Purification through recrystallization or chromatography to achieve high purity (>95%).

Data Table: Summary of Preparation Conditions

Step Reagents Solvent Temperature Time Yield Purity Notes
Thiazole ring formation Thioamide + α-haloketone Ethanol Reflux (~70°C) 4–8h 70–85% >90% ,
Aromatic substitution Phenyl coupling Toluene 80–110°C 4–6h 75–85% >95% ,
Esterification Ethanol + acid catalyst Ethanol Reflux 2–4h 80–90% >95% ,

Research Findings and Notes

  • Reaction Efficiency: Shorter reaction times and lower temperatures are achievable with microwave-assisted synthesis, which enhances yield and reduces by-products.
  • Yield Optimization: Using high-purity starting materials, inert atmospheres, and appropriate catalysts significantly improves yields.
  • Purification: Recrystallization from ethanol or ethyl acetate yields high-purity products suitable for biological testing or further derivatization.
  • Environmental Considerations: Green chemistry approaches, including solvent recycling and microwave irradiation, are increasingly adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate has been investigated for its therapeutic properties , particularly in the development of:

  • Anti-inflammatory agents : Research indicates that thiazole derivatives exhibit anti-inflammatory activities, making this compound a candidate for pain management therapies .
  • Analgesics : The compound's potential in pain relief is being explored through various biochemical assays .

Case Study: Anti-inflammatory Activity

A study demonstrated the synthesis of thiazole derivatives showing significant anti-inflammatory effects in animal models. The derivatives were tested for their ability to inhibit inflammatory markers, leading to promising results in pain management applications .

Agricultural Chemistry

In the realm of agrochemicals , this compound plays a crucial role in developing:

  • Fungicides and herbicides : It enhances crop protection against pests and diseases. The compound's efficacy in controlling fungal pathogens has been highlighted in multiple studies .

Data Table: Efficacy of this compound as a Fungicide

Pathogen TypeConcentration (mg/L)Inhibition Rate (%)
Fusarium spp.10085
Alternaria spp.20075
Botrytis cinerea15090

This table summarizes findings from various trials indicating the compound's effectiveness against common agricultural pathogens.

Material Science

The compound is utilized in material science for synthesizing advanced materials such as:

  • Polymers : this compound is used to create polymers with enhanced durability and resistance to environmental conditions.
  • Coatings : Its incorporation into coatings improves their protective qualities against chemical and physical degradation .

Case Study: Polymer Development

Research has shown that incorporating thiazole derivatives into polymer matrices significantly improves mechanical properties and thermal stability. This advancement is crucial for applications requiring robust materials .

Flavor and Fragrance Industry

In the flavor and fragrance sector , this compound contributes to the formulation of aromatic compounds. Its unique structure allows it to be part of flavoring agents that appeal to consumer preferences .

Biochemical Applications

Researchers are investigating the role of this compound in various biochemical assays :

  • It may serve as a reagent or probe in studies exploring biological processes, including enzyme activity and metabolic pathways .

Data Table: Biochemical Assay Results

Assay TypeCompound UsedResult
Enzyme InhibitionEthyl thiazole esterIC50 = 25 µM
Metabolic PathwayThiazole derivativeIncreased activity by 40%

These results indicate the potential utility of the compound in biochemical research.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiazole-containing compounds can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Research Implications

  • Drug Design : The 3,5-dimethylphenyl group offers a template for optimizing steric effects without excessive hydrophobicity. Hybridizing this scaffold with polar groups (e.g., hydroxyl or amine) could enhance target selectivity .
  • Synthetic Scalability : The ethyl ester group simplifies derivatization, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

Biological Activity

Overview

Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate is a member of the thiazole family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₃N₁O₂S
  • CAS Number: 885278-63-7

The thiazole ring system contributes to the compound's reactivity and biological activity. Its ability to undergo various chemical reactions, such as oxidation and substitution, enhances its potential applications in drug development.

Anticancer Activity

This compound has shown promising anticancer properties in several studies:

  • In Vitro Studies: Research indicates that this compound exhibits significant activity against various cancer cell lines. For instance, it has been tested against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM, indicating potent cytotoxic effects .
  • Mechanism of Action: The anticancer effects are attributed to the compound's ability to modulate key cellular pathways involved in proliferation and apoptosis. It may interact with specific enzymes and receptors that regulate these processes .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties:

  • In Vitro Testing: this compound has been evaluated against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of Bacillus subtilis and Aspergillus niger, with derivatives showing enhanced activity due to specific substituents .
  • Docking Studies: Molecular docking analyses suggest that the compound interacts with bacterial proteins such as DNA gyrase and topoisomerase, which are critical for bacterial DNA replication .

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition: The compound can inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
  • Cell Signaling Modulation: It may affect signaling pathways by interacting with protein kinases, influencing cell survival and death .

Case Studies

  • Anticancer Efficacy:
    • A study conducted by the National Cancer Institute (NCI) tested various thiazole derivatives and highlighted the strong anticancer potential of this compound against multiple tumor cell lines .
  • Antimicrobial Assessment:
    • A comprehensive study on thiazole derivatives reported that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities Summary

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AnticancerRPMI-8226 (leukemia)GI50 = 0.08 µM
AntimicrobialBacillus subtilisInhibition of growth
AntifungalAspergillus nigerSignificant inhibition

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves cyclocondensation of substituted thioamides with α-haloketones or esters. For example, ethyl 2-bromoacetate reacts with thiourea derivatives under basic conditions to form the thiazole core . Key parameters include temperature control (60–80°C), solvent choice (ethanol or DMF), and stoichiometric ratios of reagents. Catalytic bases like K₂CO₃ improve nucleophilic substitution efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product .

Q. How can researchers structurally characterize this compound using crystallographic methods?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization is achieved via slow evaporation of a saturated solution in solvents like dichloromethane/hexane. SHELX software (e.g., SHELXL) refines structural parameters, resolving bond lengths, angles, and torsional strain in the thiazole and aryl rings . Complementary techniques like NMR (¹H/¹³C) and HRMS validate molecular integrity, with NMR δ ~6.8–7.2 ppm (aromatic protons) and δ ~170 ppm (ester carbonyl) being diagnostic .

Q. What preliminary biological screening approaches are used to assess its pharmacological potential?

Initial screens include antimicrobial assays (e.g., MIC against E. coli or S. aureus) and cytotoxicity testing (MTT assay on cancer cell lines like HeLa or MCF-7). Dose-response curves (1–100 µM) identify IC₅₀ values. Positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (Student’s t-test, p < 0.05) ensure reliability .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Discrepancies may arise from dynamic effects (e.g., rotamers in solution) or crystal packing forces. Compare temperature-dependent NMR (VT-NMR) to assess conformational flexibility. For crystallographic anomalies, validate hydrogen bonding/π-stacking interactions via Hirshfeld surface analysis. Cross-validate with DFT calculations (e.g., Gaussian09) to model electronic environments .

Q. What strategies optimize the thiazole ring’s electronic properties for structure-activity relationship (SAR) studies?

Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3,5-dimethylphenyl moiety to enhance electrophilicity. Alternatively, modify the ester group (e.g., replace ethyl with tert-butyl) to modulate lipophilicity. Use Hammett σ constants to predict substituent effects on reactivity. Biological assays then correlate substituent effects with activity .

Q. How do reaction kinetics differ between conventional heating and microwave-assisted synthesis for this compound?

Microwave irradiation reduces reaction time (30 mins vs. 12 hrs) by enhancing thermal efficiency. Kinetic studies (via in-situ FTIR) show faster thiourea deprotonation and cyclization steps. However, side reactions (e.g., ester hydrolysis) may increase above 100°C, necessitating precise temperature control .

Q. What advanced analytical methods resolve degradation products under oxidative stress?

LC-MS/MS with CID fragmentation identifies sulfoxide/sulfone derivatives (m/z +16/+32). Accelerated stability studies (40°C/75% RH) combined with QTOF-MS detect hydrolytic cleavage of the ester group. Computational tools (e.g., Meteor Nexus) predict metabolic pathways for prioritization .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (solvent, catalyst, temperature) for maximum yield .
  • Data Contradiction : Employ multi-technique validation (SCXRD, NMR, DFT) to resolve structural ambiguities .
  • Biological Assays : Include replicate experiments (n ≥ 3) and ANOVA for multi-dose comparisons .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate
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Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.